molecular formula C12H14N2O2 B13496974 ethyl (2S)-2-amino-3-(4-cyanophenyl)propanoate CAS No. 166588-14-3

ethyl (2S)-2-amino-3-(4-cyanophenyl)propanoate

Cat. No.: B13496974
CAS No.: 166588-14-3
M. Wt: 218.25 g/mol
InChI Key: WWPHXHXFZDVVKD-NSHDSACASA-N
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Description

Ethyl (2S)-2-amino-3-(4-cyanophenyl)propanoate is an organic compound with the molecular formula C12H14N2O2 It is a derivative of phenylalanine, an essential amino acid, and features a cyano group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-2-amino-3-(4-cyanophenyl)propanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (2S)-2-amino-3-(4-cyanophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-amino-3-(4-cyanophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for the reduction of the cyano group.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Ethyl (2S)-2-amino-3-(4-cyanophenyl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2S)-2-amino-3-(4-cyanophenyl)propanoate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the amino group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological molecules and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2S)-2-amino-3-(4-nitrophenyl)propanoate: Similar structure but with a nitro group instead of a cyano group.

    Ethyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate: Contains a methoxy group on the aromatic ring.

    Ethyl (2S)-2-amino-3-(4-chlorophenyl)propanoate: Features a chlorine atom on the aromatic ring.

Uniqueness

Ethyl (2S)-2-amino-3-(4-cyanophenyl)propanoate is unique due to the presence of the cyano group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

CAS No.

166588-14-3

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl (2S)-2-amino-3-(4-cyanophenyl)propanoate

InChI

InChI=1S/C12H14N2O2/c1-2-16-12(15)11(14)7-9-3-5-10(8-13)6-4-9/h3-6,11H,2,7,14H2,1H3/t11-/m0/s1

InChI Key

WWPHXHXFZDVVKD-NSHDSACASA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)C#N)N

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C#N)N

Origin of Product

United States

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